2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride
Overview
Description
2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride: is a chemical compound with the molecular formula C16H19Cl2N3O and a molecular weight of 340.25 g/mol . This compound is often used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride typically involves the reaction of 5-amino-2-benzylbenzimidazole with ethylene oxide in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The benzyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride is used as a building block for synthesizing more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study protein interactions and functions. It is often employed in proteomics to identify and quantify proteins in complex biological samples.
Medicine: In medicine, this compound has potential applications in drug development. It is studied for its interactions with various biological targets and its potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride
- 2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol dihydrochloride
- 2-(5-Amino-2-ethyl-benzoimidazol-1-yl)-ethanol dihydrochloride
Comparison: Compared to its similar compounds, 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride is unique due to its benzyl group, which can influence its chemical reactivity and biological activity. The presence of the benzyl group may enhance its binding affinity to certain molecular targets, making it more effective in specific applications.
Properties
IUPAC Name |
2-(5-amino-2-benzylbenzimidazol-1-yl)ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O.2ClH/c17-13-6-7-15-14(11-13)18-16(19(15)8-9-20)10-12-4-2-1-3-5-12;;/h1-7,11,20H,8-10,17H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKUDWWLDNYIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2CCO)C=CC(=C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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